tert-Butyl 8-(mercaptomethyl)-2-azaspiro[4.5]decane-2-carboxylate
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Overview
Description
tert-Butyl 8-(mercaptomethyl)-2-azaspiro[45]decane-2-carboxylate is a complex organic compound characterized by its spirocyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 8-(mercaptomethyl)-2-azaspiro[4.5]decane-2-carboxylate typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the spirocyclic core and the introduction of the tert-butyl and mercaptomethyl groups. Common reagents used in these reactions include tert-butyl chloroformate, thiols, and amines. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Advanced techniques such as continuous flow reactors and automated synthesis may be employed to enhance production rates and consistency.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 8-(mercaptomethyl)-2-azaspiro[4.5]decane-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The mercaptomethyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced under specific conditions to modify its functional groups.
Substitution: Nucleophilic substitution reactions can occur at the spirocyclic core or the tert-butyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the mercaptomethyl group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
tert-Butyl 8-(mercaptomethyl)-2-azaspiro[4.5]decane-2-carboxylate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and mechanisms.
Industry: Used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of tert-Butyl 8-(mercaptomethyl)-2-azaspiro[4.5]decane-2-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include signal transduction, metabolic processes, or gene expression regulation. Detailed studies are required to elucidate the exact mechanisms and targets.
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl 8-(2-ethyl-1H-imidazol-5-yl)methyl-2,8-diazaspiro[4.5]decane-2-carboxylate
- tert-Butyl 2,7-diazaspiro[4.5]decane-2-carboxylate
- tert-Butyl 3-(hydroxymethyl)-2,8-diazaspiro[4.5]decane-2-carboxylate
Uniqueness
tert-Butyl 8-(mercaptomethyl)-2-azaspiro[4.5]decane-2-carboxylate is unique due to its mercaptomethyl group, which imparts distinct chemical reactivity and potential biological activity. This differentiates it from other similar spirocyclic compounds, making it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C15H27NO2S |
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Molecular Weight |
285.4 g/mol |
IUPAC Name |
tert-butyl 8-(sulfanylmethyl)-2-azaspiro[4.5]decane-2-carboxylate |
InChI |
InChI=1S/C15H27NO2S/c1-14(2,3)18-13(17)16-9-8-15(11-16)6-4-12(10-19)5-7-15/h12,19H,4-11H2,1-3H3 |
InChI Key |
VZKQEPHVACTODR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(C1)CCC(CC2)CS |
Origin of Product |
United States |
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